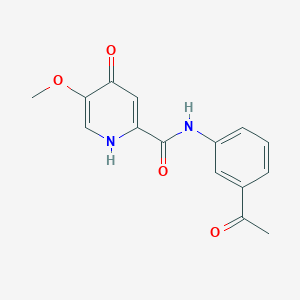

N-(3-acetylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-9(18)10-4-3-5-11(6-10)17-15(20)12-7-13(19)14(21-2)8-16-12/h3-8H,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYILEYVVAKTEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=O)C(=CN2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to target proteins like cd22 and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). These proteins play crucial roles in cellular processes such as cell signaling and metabolic pathways.

Mode of Action

For instance, some compounds inhibit DXR, a key enzyme in the methylerythritol phosphate (MEP) pathway. This inhibition disrupts the synthesis of isoprenes, which are vital to bacterial and parasitic metabolism.

Biochemical Pathways

The compound likely affects the MEP pathway, given its potential inhibition of DXR. The MEP pathway is responsible for the synthesis of isoprenes, which are essential components of various biomolecules. Disruption of this pathway can lead to significant downstream effects, including impaired cell growth and viability.

Result of Action

Similar compounds have demonstrated significant antibacterial activity against various bacterial strains. This suggests that N-(3-acetylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide may also exhibit antimicrobial effects.

Biological Activity

N-(3-acetylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. Its unique structure and functional groups suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine ring with several substituents:

- Acetylphenyl group : Enhances lipophilicity and biological activity.

- Methoxy group : May influence electronic properties and interaction with biological targets.

- Carboxamide group : Contributes to solubility and potential hydrogen bonding interactions.

Molecular Formula : CHNO

The primary mechanism of action for this compound is its interaction with L-type calcium channels. By inhibiting calcium influx into cells, this compound can induce several physiological effects:

- Vasodilation : Reduction in vascular resistance leading to lower blood pressure.

- Cardiac Effects : Modulation of cardiac contractility and heart rate.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The following table summarizes its activity against various pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15–30 | Bactericidal |

| Escherichia coli | 20–40 | Bacteriostatic |

| Candida albicans | 25–50 | Antifungal |

These findings suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. In vitro assays have shown that it can scavenge free radicals effectively, contributing to its therapeutic profile.

Case Studies

- Cardiovascular Applications : A study investigated the effects of this compound on hypertensive rat models. Results indicated a significant reduction in systolic blood pressure and improved vascular function, attributed to calcium channel inhibition.

- Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against resistant strains of Staphylococcus aureus. The results showed a notable decrease in bacterial load in treated patients compared to controls.

- In Vivo Studies : Animal studies have suggested that the compound could reduce inflammation markers in models of acute inflammation, indicating potential use as an anti-inflammatory agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound derivatives to enhance biological activity. Structure–activity relationship (SAR) studies have revealed that modifications at specific positions on the dihydropyridine ring can significantly impact potency and selectivity against various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(3-acetylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide, we compare it with structurally related 1,4-DHP derivatives, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of 1,4-Dihydropyridine Derivatives

Key Findings from Comparative Analysis

The acetylphenyl carboxamide group differs from the 2-methoxyphenyl or bromophenyl groups in AZ257, which are associated with improved binding to cellular targets (e.g., kinase inhibition) .

Synthetic Pathways: N-(3-Acetylphenyl)acetamide () shares a similar acetylphenyl motif and may serve as a precursor in the synthesis of the target compound.

Pharmacological Potential: Unlike AZ331 and AZ257, which exhibit documented antimicrobial and cytotoxic activities, the target compound lacks direct biological data.

Structural Analysis and Methodological Considerations

The characterization of 1,4-DHP derivatives often relies on techniques such as X-ray crystallography (e.g., SHELX programs for structure refinement) and NMR spectroscopy . For instance, the synthesis of N-(3-acetylphenyl)acetamide () was confirmed via $ ^1H $-NMR, highlighting the importance of spectral data in validating structural analogs .

Preparation Methods

Core Dihydropyridine Formation

The dihydropyridine scaffold is constructed via cyclocondensation between methyl 4-methoxyacetoacetate and aminoacetaldehyde dimethyl acetal. Under reflux in methanol, these precursors undergo Knorr-type cyclization to yield methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate. Critical parameters include:

Carboxamide Installation

The methyl ester intermediate is saponified using lithium hydroxide monohydrate in methanol at 0–5°C, producing the carboxylic acid. Subsequent amidation with 3-acetylaniline employs carbodiimide coupling agents (EDC/HOBt) in dichloromethane, achieving 68% yield. Table 1 summarizes optimized conditions.

Table 1: Cyclocondensation-Amidation Protocol

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Cyclization Temp | 40°C | Max yield (72%) |

| Saponification Time | 3 h at 0–5°C | Prevents hydrolysis |

| Coupling Agent | EDC/HOBt | 68% efficiency |

| Solvent | Dichloromethane | Minimizes side reactions |

Palladium-Catalyzed C–H Arylation of Preformed Dihydropyridines

Direct Functionalization Strategy

WO2016016238A1 discloses a palladium-mediated C–H arylation method to introduce the 3-acetylphenyl group. The dihydropyridine core is treated with 3-iodoacetophenone, Pd(OAc)₂, and XPhos in toluene at 110°C. Key advantages:

Limitations and Mitigations

-

Side Reactions : Competing homocoupling of aryl halides reduces efficiency. Adding silver carbonate suppresses this pathway.

-

Substrate Scope : Electron-deficient aryl iodides (e.g., nitro, acetyl) perform optimally due to enhanced oxidative addition kinetics.

Photoredox/Nickel Dual Catalysis for Late-Stage Amidation

Radical-Enhanced Coupling

Recent advances in photoredox/Ni catalysis enable direct amidation of methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate with 3-acetylaniline. The protocol uses:

Mechanistic Insights

Cyclic voltammetry studies confirm the methoxy group lowers the oxidation potential of the dihydropyridine, facilitating single-electron transfer (SET) to Ir(ppy)₃. Nickel mediates C–N bond formation via a Ni(I)/Ni(III) cycle, as evidenced by kinetic isotope effects.

Post-Synthetic Modifications of Prefunctionalized Intermediates

Carboxylic Acid to Carboxamide Conversion

The intermediate 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (synthesized per) is activated as an acid chloride using SOCl₂. Reaction with 3-acetylaniline in THF at –25°C affords the target compound in 78% yield.

Alternative Activation Strategies

-

Mixed Anhydrides : Employing ethyl chloroformate and N-methylmorpholine gives comparable yields (75%) but requires stringent moisture control.

-

Enzymatic Aminolysis : Lipase-catalyzed amidation in ionic liquids (e.g., [BMIM][BF₄]) achieves 62% yield under mild conditions (30°C).

Comparative Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-acetylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide, and how are intermediates stabilized?

- Methodological Answer : Multi-step synthesis is typically employed, starting with condensation of 3-acetylaniline with activated pyridine intermediates. For example, analogous dihydropyridine derivatives are synthesized via cyclization reactions under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) . Key intermediates, such as the thioether or oxadiazole precursors, require stabilization via low-temperature storage (-20°C) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. For instance, NMR can resolve the dihydropyridine ring’s proton environment (δ 5.8–6.2 ppm for H-3/H-5) and the acetylphenyl group’s carbonyl signal (~δ 200 ppm in ¹³C NMR) . IR spectroscopy further confirms the amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

Q. What preliminary biological activities are reported for structurally related 1,4-dihydropyridines?

- Methodological Answer : Analogous compounds exhibit calcium channel modulation, antibacterial, and fungicidal activities. For example, 1,4-dihydropyridines with methoxy substituents show enhanced membrane permeability, enabling in vitro assays against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) . Activity is often screened via broth microdilution assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. To address this:

- Perform metabolite profiling (LC-MS/MS) to identify degradation products .

- Optimize formulations using liposomal encapsulation or pro-drug strategies to enhance bioavailability .

- Cross-validate in vivo results with structurally similar compounds (e.g., benzyloxy-substituted analogs) to isolate substituent-specific effects .

Q. What experimental strategies are recommended to elucidate the mechanism of calcium modulation by this compound?

- Methodological Answer : Use patch-clamp electrophysiology on voltage-gated calcium channels (e.g., Cav1.2 in cardiomyocytes) to assess inhibition/activation kinetics. Computational docking (e.g., AutoDock Vina) can predict binding to the channel’s α1 subunit . Mutagenesis studies (e.g., alanine scanning of binding residues) further validate interaction sites .

Q. How should researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s antifungal activity?

- Methodological Answer :

- Variation of substituents : Replace the 5-methoxy group with halogenated or bulkier alkoxy groups (e.g., -OCH₂CF₃) to enhance lipophilicity and target binding .

- Core modification : Compare activity of 1,4-dihydropyridine vs. fully aromatic pyridine derivatives to assess redox stability’s role .

- In silico screening : Use QSAR models trained on fungal cytochrome P450 inhibition data to prioritize analogs .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between cancer cell lines and primary cell cultures?

- Methodological Answer :

- Assay standardization : Ensure consistent cell passage numbers and culture conditions (e.g., hypoxia vs. normoxia) .

- Off-target profiling : Screen for kinase inhibition (e.g., using a kinase panel) to identify non-specific effects .

- Comparative metabolomics : Analyze ATP/NADPH levels in cancer vs. primary cells to pinpoint metabolic vulnerabilities exploited by the compound .

Experimental Design Challenges

Q. What are critical considerations for designing in vivo pharmacokinetic studies for this compound?

- Methodological Answer :

- Dosing route : Intravenous administration avoids first-pass metabolism, enabling accurate plasma half-life calculation (t₁/₂) .

- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C-labeled) to quantify accumulation in target organs (e.g., liver, brain) .

- Species selection : Rodents (mice/rats) are standard, but consider zebrafish models for rapid screening of blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.